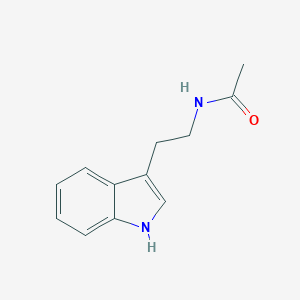
N-アセチルトリプタミン
概要
説明
N-アセチルトリプタミンは、分子式がC₁₂H₁₄N₂Oである有機化合物です。 これは、メラトニン受容体の部分アゴニストであり、特定のストレプトマイセス属およびフザリウム属によって生成されます 。この化合物は構造的にメラトニンとセロトニンに関連しており、概日リズムやその他の生理学的過程の調節に役割を果たしています。
科学的研究の応用
N-アセチルトリプタミンは、科学研究において幅広い用途があります。
化学: 他のインドール誘導体の合成における前駆体として使用されます。
生物学: 概日リズムの調節における役割とメラトニン受容体との相互作用について研究されています。
医学: 睡眠障害や概日リズムの乱れに関連する他の状態における潜在的な治療効果について調査されています。
将来の方向性
Future research on N-Acetyltryptamine could focus on its potential roles in various biological processes. For example, it could be interesting to investigate the role of N-Acetyltryptamine in sleep and pain regulation , its potential in plant science , and its role in seed germination . Additionally, the production of melatonin-rich food crops through the combination of conventional and modern breeding approaches could be an interesting area of research .
作用機序
N-アセチルトリプタミンは、主にメラトニン受容体(MT1およびMT2)に対する部分アゴニズムを通じてその効果を発揮します。この化合物はこれらの受容体に結合し、その活性を調節し、概日リズムに影響を与えます。 この化合物は、セロトニンN-アセチルトランスフェラーゼとも相互作用し、メラトニンの生合成に役割を果たします .
類似化合物:
メラトニン(N-アセチル-5-メトキシトリプタミン): 睡眠調節に関与するホルモン。
セロトニン(5-ヒドロキシトリプタミン): 気分やその他の機能を調節する神経伝達物質。
N-アセチルセロトニン: メラトニンの生合成における中間体。
比較: N-アセチルトリプタミンは、メラトニン受容体に対する部分アゴニズムが特徴ですが、メラトニンは完全アゴニストです。 セロトニンは主に神経伝達物質として作用しますが、N-アセチルセロトニンは生合成の中間体として機能します .
生化学分析
Biochemical Properties
N-Acetyltryptamine is involved in several biochemical reactions, primarily through its interaction with melatonin receptors. It acts as a partial agonist for these receptors, influencing various physiological processes . The compound interacts with enzymes such as serotonin N-acetyltransferase, which catalyzes the acetylation of serotonin to produce N-Acetyltryptamine . Additionally, it interacts with proteins and other biomolecules involved in the melatonin biosynthesis pathway, affecting the overall production and regulation of melatonin .
Cellular Effects
N-Acetyltryptamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the circadian rhythm by interacting with melatonin receptors in the retina and pineal gland . This interaction leads to changes in gene expression and cellular metabolism, ultimately impacting the sleep-wake cycle and other physiological processes .
Molecular Mechanism
The molecular mechanism of N-Acetyltryptamine involves its binding interactions with melatonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to changes in downstream signaling pathways . This modulation can result in the inhibition or activation of various enzymes and changes in gene expression, affecting numerous physiological processes . Additionally, N-Acetyltryptamine’s interaction with serotonin N-acetyltransferase plays a crucial role in its synthesis and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyltryptamine have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound exhibits a daily rhythm in plasma levels, with higher concentrations observed during the night . This temporal variation can impact its physiological effects, including its role in regulating the circadian rhythm .
Dosage Effects in Animal Models
The effects of N-Acetyltryptamine vary with different dosages in animal models. Studies have shown that low doses can have beneficial effects on physiological processes, while high doses may lead to toxic or adverse effects . For instance, in rodent models, varying dosages of N-Acetyltryptamine have been used to study its impact on sleep patterns and other physiological functions . Threshold effects and potential toxicity at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
N-Acetyltryptamine is involved in the melatonin biosynthesis pathway, which includes several enzymatic steps. The metabolic pathway starts with tryptophan, which is converted to serotonin and then acetylated by serotonin N-acetyltransferase to produce N-Acetyltryptamine . This compound can further be converted to melatonin through the action of N-acetylserotonin O-methyltransferase . The involvement of these enzymes and cofactors in the metabolic pathway highlights the compound’s role in regulating melatonin levels and associated physiological processes .
Transport and Distribution
N-Acetyltryptamine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues . This distribution is crucial for its physiological effects, as it allows N-Acetyltryptamine to reach target sites and exert its actions .
Subcellular Localization
The subcellular localization of N-Acetyltryptamine is essential for its activity and function. Research has shown that it is localized in specific compartments, such as the pineal gland and retina, where it interacts with melatonin receptors . Additionally, the compound’s localization within cells can be influenced by targeting signals and post-translational modifications, directing it to specific organelles and compartments . This localization is critical for its role in regulating circadian rhythms and other physiological processes .
準備方法
合成経路と反応条件: N-アセチルトリプタミンは、トリプタミンのアセチル化によって合成できます。 一般的な方法の1つは、絶対エタノールなどの溶媒の存在下で、トリプタミンを無水酢酸と反応させることです 。反応は通常、穏やかな条件下で行われ、N-アセチルトリプタミンが主要な生成物として得られます。
工業的生産方法: N-アセチルトリプタミンの工業的生産は、多くの場合、ストレプトマイセス属を使用する発酵プロセスを行います。 これらの微生物は、自然にこの化合物を生成し、その後、発酵ブロスから抽出および精製することができます .
化学反応の分析
反応の種類: N-アセチルトリプタミンは、以下を含むさまざまな化学反応を起こします。
酸化: 対応するインドール誘導体に変換することができます。
還元: 還元反応により、トリプタミンに戻すことができます。
置換: 特にインドール環で、置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化剤やその他の求電子剤を置換反応に使用できます。
主な生成物:
酸化: インドール誘導体。
還元: トリプタミン。
置換: さまざまな置換インドール化合物.
類似化合物との比較
Melatonin (N-Acetyl-5-methoxytryptamine): A hormone involved in sleep regulation.
Serotonin (5-Hydroxytryptamine): A neurotransmitter that regulates mood and other functions.
N-Acetylserotonin: An intermediate in the biosynthesis of melatonin.
Comparison: N-Acetyltryptamine is unique in its partial agonism at melatonin receptors, whereas melatonin is a full agonist. Serotonin primarily acts as a neurotransmitter, while N-Acetylserotonin serves as a biosynthetic intermediate .
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGEQAEQJTCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144042 | |
| Record name | N-Acetyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-47-3 | |
| Record name | N-Acetyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

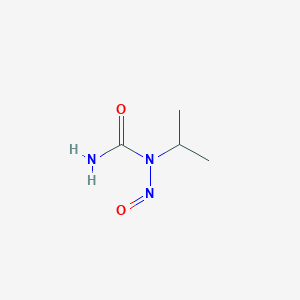





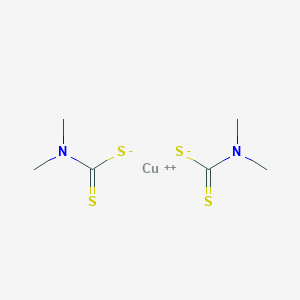
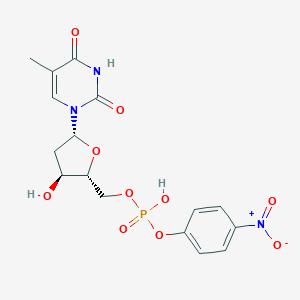


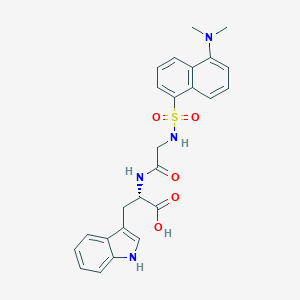

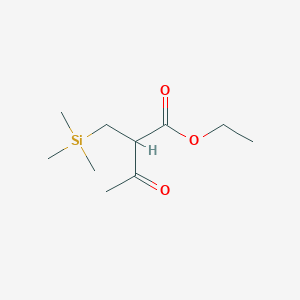
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
